7-Fluoro-D-tryptophan
Overview
Description
7-Fluoro-D-tryptophan is a derivative of tryptophan with a fluorine atom at the 7th position of the indole ring . It has a molecular weight of 222.22 . The IUPAC name is (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of 7-Fluoro-D-tryptophan involves a mutant aminoacyl-tRNA synthetase identified by a library selection system . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .Molecular Structure Analysis
The molecular structure of 7-Fluoro-D-tryptophan has been studied using 19F NMR relaxation studies . The fluorine spins relax by dipole–dipole interactions with the proton spins that surround them and chemical shift anisotropy .Chemical Reactions Analysis
The photophysical properties of 7-Fluoro-D-tryptophan have been investigated using spectroscopic and quantum chemical calculation methods . Unlike tryptophan, 7-Fluoro-D-tryptophan can be used to detect the excited-state proton transfer from solvents depending on its acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-D-tryptophan are distinct from those of tryptophan . In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its local environment .Scientific Research Applications
Fluorescence and NMR Probes
7-Fluoro-D-tryptophan is primarily used as a probe in fluorescence and nuclear magnetic resonance (NMR) studies due to its unique photoreactive properties. For instance, substituting tryptophan with 7-fluoro-tryptophan in certain proteins can introduce unusual photoreactivity. One study reported that UV exposure of such modified proteins led to defluorination and crosslinking of 7-fluoro-tryptophan to nearby amino acids, creating a bright fluorophore. This property potentially opens new avenues for developing novel fluorescence probes and strategies to exploit aromatic crosslinks in proteins (Lu et al., 2022).
Photophysical Properties
The photophysical properties of 7-Fluoro-D-tryptophan are markedly different from those of its canonical counterpart, tryptophan. It shows potential as a sensor for detecting excited-state proton transfer from solvents, depending on the solvent's acidity. This characteristic makes it a promising candidate for sensing applications, especially in detecting excited-state proton transfer from solvent molecules (Nandy & Singh, 2021).
Imaging and Detection Techniques
7-Fluoro-D-tryptophan also plays a role in imaging and detection techniques. It's used in positron emission tomography (PET) tracers to visualize tryptophan metabolism in vivo. The stability and accumulation properties of certain fluorotryptophan derivatives in various biological systems have led to the development of efficient methods for their preparation and biological evaluation. For example, 7-[18F]Fluorotryptophan has been highlighted for its high in vivo stability and its ability to delineate serotonergic areas and melatonin-producing pineal gland in rat brains, as well as its accumulation in different tumor xenografts. This makes it a highly promising PET probe for imaging tryptophan metabolism (Zlatopolskiy et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313642 | |
Record name | D-Tryptophan, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-D-tryptophan | |
CAS RN |
138514-98-4 | |
Record name | D-Tryptophan, 7-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138514-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Tryptophan, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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